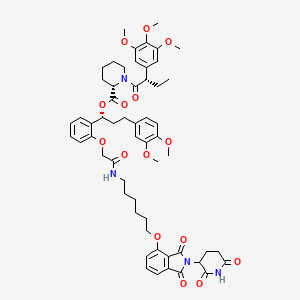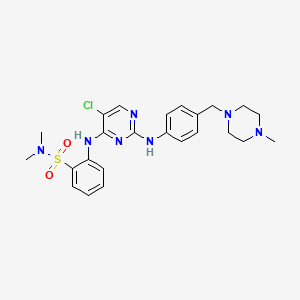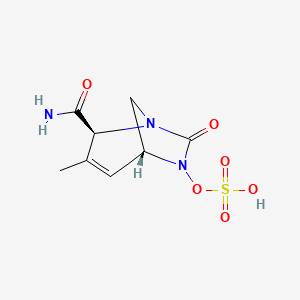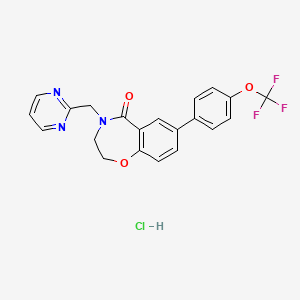
依克拉嗪盐酸盐
描述
Eleclazine hydrochloride is a small molecule that has been used in trials studying the treatment of LQT2 Syndrome, Long QT Syndrome, Ischemic Heart Disease, Ventricular Arrhythmia, and Long QT Syndrome Type 3 . It belongs to the class of organic compounds known as benzoxazepines, which are organic compounds containing a benzene fused to an oxazepine ring .
Molecular Structure Analysis
The molecular formula of Eleclazine hydrochloride is C21H17ClF3N3O3 . The structure includes a benzene fused to an oxazepine ring, which is a seven-membered ring with four carbon atoms, one oxygen atom, and a nitrogen atom .Physical And Chemical Properties Analysis
Eleclazine hydrochloride has a molecular weight of 451.83 . It should be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .科学研究应用
Reduction of Atrial Fibrillation
Specific Scientific Field
This application falls under the field of Cardiology , specifically the study of Atrial Fibrillation .
Summary of the Application
Eleclazine hydrochloride has been used to reduce atrial fibrillation dominant frequency and facilitate the suppression of arrhythmia in HL-1 cells .
Methods of Application
In the study, a confluent HL-1 murine atrial myocyte monolayer with spontaneous fibrillatory activity was cultured in 1.5 cm diameter petri dishes. An optical mapping system was used to record fibrillatory activity under basal conditions and under eleclazine at increasing concentrations (1, 3, and 5 μM) .
Results or Outcomes
Eleclazine significantly decreased dominant frequency with respect to basal conditions. The magnitude of drug-induced decrease in AF activation frequency was enhanced by increasing concentrations. The incidence of spontaneous defibrillation in atrial monolayers was significantly greater under eleclazine 5μM action than under control conditions .
Protection Against Ischemia-Induced Vulnerability to Atrial Fibrillation
Specific Scientific Field
This application is also in the field of Cardiology , specifically in the study of Ischemia-Induced Atrial Fibrillation .
Summary of the Application
Eleclazine hydrochloride has been used to protect against ischemia-induced vulnerability to atrial fibrillation and reduce atrial and ventricular repolarization abnormalities .
Methods of Application
In the study, myocardial ischemia was induced in chloralose-anesthetized, open-chest, male Yorkshire pigs by partial occlusion of the left circumflex coronary artery. Eleclazine was administered before and at 2 hours after epinephrine infusion .
Results or Outcomes
Eleclazine reduced the ischemia-induced surge in T-wave alternans, T-wave heterogeneity, and atrial repolarization alternans. It also reduced the ischemia-induced fall in AF threshold. Eleclazine shortened baseline QT interval, JT interval, and atrial action potential duration .
Treatment of Long QT Syndrome Type 3
Specific Scientific Field
This application falls under the field of Cardiology , specifically the study of Long QT Syndrome Type 3 (LQT3) .
Summary of the Application
Eleclazine hydrochloride has been used in trials studying the treatment of Long QT Syndrome Type 3 . LQT3 is a subtype of long QT syndrome, which is a heart disorder characterized by prolonged QT intervals on an electrocardiogram and can lead to a life-threatening irregular heartbeat (arrhythmia).
Methods of Application
In the clinical trial (NCT02300558), eleclazine was tested for safety, tolerability, and its effect on shortening of the QT interval in LQT3 patients .
Treatment of Ischemic Heart Disease
Specific Scientific Field
This application falls under the field of Cardiology , specifically the study of Ischemic Heart Disease .
Summary of the Application
Eleclazine hydrochloride has been used in trials studying the treatment of Ischemic Heart Disease . Ischemic heart disease is a condition characterized by reduced blood supply to the heart muscle, usually due to coronary artery disease.
Methods of Application
Treatment of Ventricular Arrhythmia
Specific Scientific Field
This application falls under the field of Cardiology , specifically the study of Ventricular Arrhythmia .
Summary of the Application
Eleclazine hydrochloride has been used in trials studying the treatment of Ventricular Arrhythmia . Ventricular arrhythmias are abnormal heart rhythms that originate in the lower chambers of the heart, known as the ventricles.
Methods of Application
Treatment of LQT2 Syndrome
Specific Scientific Field
This application falls under the field of Cardiology , specifically the study of Long QT Syndrome Type 2 (LQT2) .
Summary of the Application
Eleclazine hydrochloride has been used in trials studying the treatment of Long QT Syndrome Type 2 . LQT2 is a subtype of long QT syndrome, which is a heart disorder characterized by prolonged QT intervals on an electrocardiogram and can lead to a life-threatening irregular heartbeat (arrhythmia).
安全和危害
When handling Eleclazine hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
未来方向
Eleclazine hydrochloride is currently undergoing clinical testing for the treatment of cardiac arrhythmias . Its ability to reduce the dominant frequency of atrial fibrillation and facilitate the termination of arrhythmia in cultured atrial myocyte monolayer has been demonstrated , suggesting potential for future therapeutic applications.
属性
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eleclazine hydrochloride | |
CAS RN |
1448754-43-5 | |
| Record name | Eleclazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELECLAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



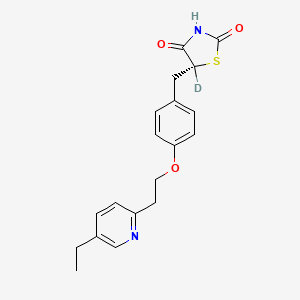
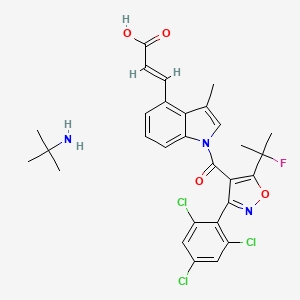
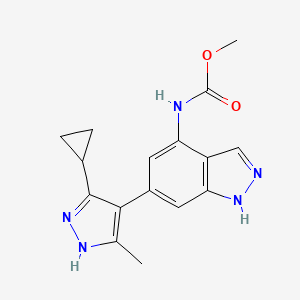
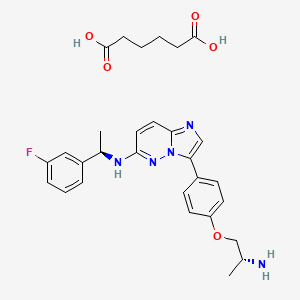

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
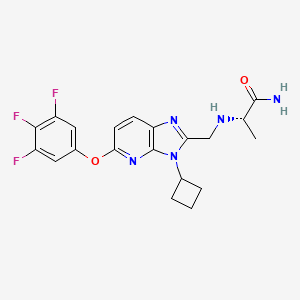
![N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)
